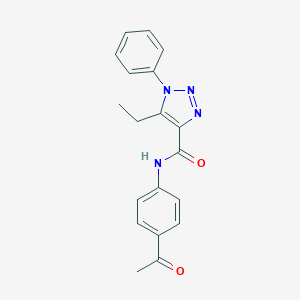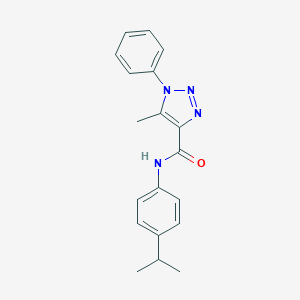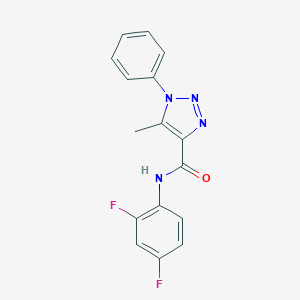![molecular formula C17H13F3N4O B278877 1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278877.png)
1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide, commonly known as MTTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTTC is a triazole derivative that has been synthesized using various methods and has shown promising results in different studies.
Wirkmechanismus
The mechanism of action of MTTC is not fully understood, but it has been suggested that the compound acts by inhibiting the activity of certain enzymes and receptors. MTTC has been shown to inhibit the activity of acetylcholinesterase, as mentioned earlier, which leads to an increase in the concentration of acetylcholine in the brain. This increase in acetylcholine levels is believed to improve memory and cognitive function. MTTC has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. This inhibition leads to a decrease in inflammation, making MTTC a potential candidate for the treatment of inflammatory diseases.
Biochemical and Physiological Effects
MTTC has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. MTTC has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in the programmed cell death process. The compound has also been shown to modulate immune responses by inhibiting the production of cytokines, which are proteins involved in the regulation of immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
MTTC has several advantages for lab experiments, including its high potency and selectivity. The compound has been shown to exhibit high potency against cancer cells and has a low toxicity profile. MTTC is also highly selective, meaning that it targets specific enzymes and receptors without affecting other cellular processes. However, the limitations of MTTC include its poor solubility in water, which can make it difficult to administer in vivo. The compound also has a short half-life, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for the study of MTTC. One potential direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of the compound's potential use in the treatment of other diseases, such as neurodegenerative diseases and autoimmune diseases. The study of the compound's mechanism of action and its interaction with other cellular processes can also provide valuable insights into its potential applications. Overall, the study of MTTC has significant implications for the development of new drugs and therapies for various diseases.
Synthesemethoden
MTTC can be synthesized using various methods, including the reaction of 4-methylbenzylamine and 2-(trifluoromethyl)benzoyl chloride in the presence of triethylamine and triazole. The reaction takes place at room temperature and yields MTTC as a white solid. Other methods involve the use of different reagents and solvents, but the overall process remains similar.
Wissenschaftliche Forschungsanwendungen
MTTC has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit anticancer, antifungal, and anti-inflammatory activities. MTTC has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the degradation of acetylcholine, a neurotransmitter involved in memory and learning.
Eigenschaften
Molekularformel |
C17H13F3N4O |
|---|---|
Molekulargewicht |
346.31 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H13F3N4O/c1-11-6-8-12(9-7-11)24-10-21-15(23-24)16(25)22-14-5-3-2-4-13(14)17(18,19)20/h2-10H,1H3,(H,22,25) |
InChI-Schlüssel |
TZKISCWEGLQOPB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


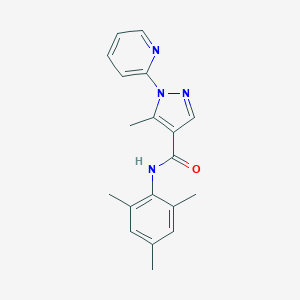
![N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278798.png)
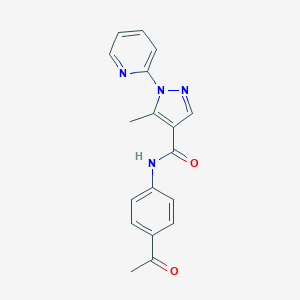
![N-[4-(aminosulfonyl)phenyl]-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278800.png)
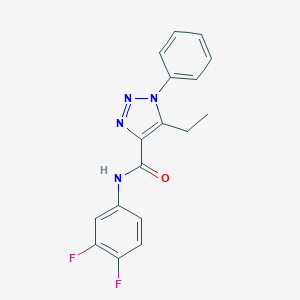
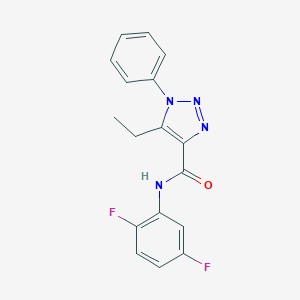
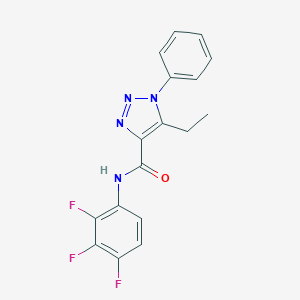
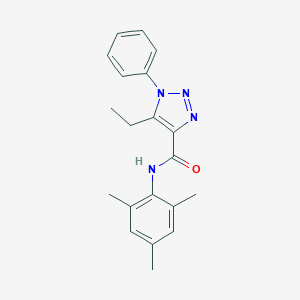
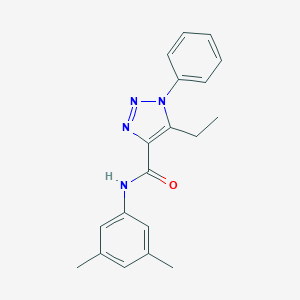
![5-ethyl-1-phenyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278809.png)
![5-ethyl-1-phenyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278810.png)
